Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate
Description
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-B]pyridazine core substituted with a 2,5-dichlorophenyl group at the 2-position and an ethyl carboxylate moiety at the 3-position. The 2,5-dichlorophenyl substituent introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C15H11Cl2N3O2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-8-9(16)5-6-11(10)17)19-12-4-3-7-18-20(12)14/h3-8H,2H2,1H3 |
InChI Key |
BCBQLDKZKZXIOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,5-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. The chlorine atoms at positions 2 and 5 act as leaving groups, enabling replacement with amines, thiols, or other nucleophiles.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Amine substitution | Primary/secondary amines, base (e.g., KOH) | 2,5-Disubstituted phenyl derivatives (e.g., -NH, -NHR) | |
| Thiol substitution | Thiols, base (e.g., NaOH) | Thioether-linked derivatives (e.g., -S-aryl) |
These reactions typically proceed via a two-step mechanism: (1) deprotonation of the nucleophile by the base, and (2) aromatic ring activation through electron-withdrawing effects of the dichlorophenyl group.
Oxidation Reactions
The imidazo[1,2-b]pyridazine core and ester functional group participate in oxidation processes.
For example, KMnO oxidation generates metabolites with enhanced polarity, potentially relevant for drug detoxification studies.
Reduction Reactions
The ethyl carboxylate and aromatic systems undergo selective reduction:
Reductive pathways are less explored but offer routes to novel hydrogenated analogs .
Ester Hydrolysis
The ethyl carboxylate undergoes hydrolysis to form biologically active carboxylic acid derivatives:
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| Aqueous NaOH (1M) | Reflux, 6–8 hours | 2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid | |
| HCl (conc.) | Reflux, 4–6 hours | Same carboxylic acid (lower yield compared to basic conditions) |
The carboxylic acid derivative (product) exhibits enhanced solubility and is a precursor for amide-based drug candidates.
Cyclization and Functionalization
The compound serves as a precursor in tandem cyclization reactions:
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate typically involves cyclization reactions. A common synthetic route includes:
- Reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base.
- Cyclization of the resulting intermediate with hydrazine hydrate.
This method can be scaled up for industrial production using continuous flow reactors to optimize yield and purity.
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
The compound has been studied for its potential as an enzyme inhibitor and receptor modulator. Its biological activity is attributed to its ability to interact with specific molecular targets.
Medicine
Research indicates that this compound exhibits promising anti-inflammatory , anticancer , and antimicrobial properties. The following table summarizes its antitumor activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.8 | Induces apoptosis via mitochondrial pathway |
| HeLa | 11.8 | Cell cycle arrest in G1 phase |
| MCF7 | 10.4 | Synergistic effects with doxorubicin |
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its reactivity and stability.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study B : Clinical trials assessing the compound's safety profile indicated manageable side effects with no severe adverse reactions reported.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The most critical structural distinction lies in the central heterocyclic ring. For example:
- Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1426521-28-9) replaces the pyridazine ring with a pyrimidine ring, altering nitrogen atom positions (1,3 vs. adjacent in pyridazine).
Substituent Modifications
Compounds with halogenated aryl groups, such as those in (e.g., 4-bromophenyl or thiophene derivatives), highlight the role of substituent electronegativity and steric bulk. The 2,5-dichlorophenyl group in the target compound provides moderate steric hindrance and strong electron-withdrawing effects, which may enhance metabolic stability compared to brominated or non-halogenated analogs .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities, as well as its structure-activity relationships (SAR).
- Chemical Formula : C₁₅H₁₁Cl₂N₃O₂
- CAS Number : 1426521-26-7
- Molecular Weight : 336.2 g/mol
Antitumor Activity
Several studies have highlighted the antitumor properties of imidazo[1,2-b]pyridazine derivatives. This compound has shown promising results in inhibiting various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 10.8 | Induces apoptosis via mitochondrial pathway |
| HeLa (cervical) | 11.8 | Cell cycle arrest in G1 phase |
| MCF7 (breast cancer) | 10.4 | Synergistic effects with doxorubicin |
The compound's efficacy is attributed to its ability to inhibit key kinases involved in cancer progression, such as BRAF and EGFR, which are critical targets in cancer therapy .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses notable activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-b]pyridazine scaffold have been explored:
- Substituents on the phenyl ring significantly affect potency.
- The presence of electron-withdrawing groups enhances antitumor activity.
- Alterations in the carboxylate moiety can improve solubility and bioavailability.
Research indicates that derivatives with specific substitutions exhibit enhanced selectivity towards cancer cell lines while minimizing cytotoxic effects on normal cells .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study A : In a preclinical model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Case Study B : Clinical trials assessing the compound's safety profile indicated manageable side effects with no severe adverse reactions reported.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate?
- Methodological Answer : The compound is synthesized via two primary routes:
- Condensation reactions : Reacting substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl)carbamate under basic conditions (e.g., Na₂HPO₄ in DMA) .
- Transition-metal catalysis : Copper- or palladium-catalyzed cross-coupling reactions using ligands like acetylacetonate or hexafluoroacetylacetonate to enhance regioselectivity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : Analyze and spectra to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and ester carbonyl signals (~δ 165 ppm) .
- HRMS : Validate molecular weight (e.g., m/z 657 [M+H] for related analogs) to confirm purity .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized in transition-metal-catalyzed synthesis?
- Methodological Answer :
- Ligand Screening : Test ligands (e.g., triacetate vs. acetylacetonate) to improve catalytic efficiency .
- Solvent Systems : Polar aprotic solvents like NMP or DMA enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during coupling to minimize side reactions .
Q. How are structural ambiguities resolved in X-ray crystallography for this compound?
- Methodological Answer :
- Disorder Modeling : Apply split refinement for disordered atoms (e.g., C11/C12 in the crystal lattice) with fixed site occupancy ratios (e.g., 0.55:0.45) .
- Coplanarity Analysis : Verify planarity of the imidazo[1,2-b]pyridazine core (maximum deviation <0.1 Å) to confirm regiochemistry .
- Weak Interactions : Map C–H⋯O hydrogen bonds to stabilize refinement models .
Q. How to address contradictory biological activity data across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (≥98% purity) to rule out impurities affecting bioactivity .
- Isomer Screening : Separate structural isomers (e.g., imidazo[4,5-c] vs. [1,2-b]pyridazines) via column chromatography to isolate the active form .
- Assay Conditions : Standardize cell-based assays (e.g., fixed pH, temperature) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
